Home > Products > Screening Compounds P91674 > 21-Fluoroprogesterone
21-Fluoroprogesterone - 434-18-4

21-Fluoroprogesterone

Catalog Number: EVT-1546982
CAS Number: 434-18-4
Molecular Formula: C21H29FO2
Molecular Weight: 332.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
21-Fluoroprogesterone is a corticosteroid hormone.
Overview

21-Fluoroprogesterone is a synthetic derivative of progesterone, characterized by the substitution of a fluorine atom at the 21-position of the steroid framework. This compound is primarily studied for its potential applications in medical imaging and as a ligand for progesterone receptors. The introduction of fluorine enhances the compound's properties, making it suitable for positron emission tomography (PET) imaging, particularly in the context of breast cancer and other hormone-related conditions.

Source and Classification

21-Fluoroprogesterone is classified as a fluorinated steroid. It is derived from natural progesterone, which plays a crucial role in the reproductive system and various physiological processes. The fluorination process alters its biological activity and pharmacokinetics, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis Analysis

The synthesis of 21-fluoroprogesterone has been explored through various methods:

  1. Nucleophilic Displacement: A common method involves the nucleophilic displacement of the mesyl group from 21-hydroxypregn-4-ene-3,20-dione 21-methanesulfonate by fluoride ions. This reaction is facilitated by potassium fluoride in acetonitrile, using 18-Crown-6 as a catalyst. This method has demonstrated rapid synthesis with yields sufficient for further biological investigation .
  2. Alternative Routes: Another synthesis route starts from pregnenolone, where intermediates are formed through several steps including iodination and subsequent nucleophilic substitution using tetrabutylammonium difluorotriphenylsilicate. The final product is then obtained after oxidation and isomerization steps .
  3. Radiolabeling: For PET applications, 21-fluoroprogesterone can be labeled with fluorine-18. The synthesis involves complexation with Kryptofix 222 and subsequent reactions to yield radiolabeled products suitable for imaging studies .
Molecular Structure Analysis

The molecular structure of 21-fluoroprogesterone features a steroid backbone with specific functional groups:

  • Chemical Formula: C21H28F
  • Molecular Weight: Approximately 318.44 g/mol
  • Structure: The fluorine atom is positioned at the C21 site, altering the compound's electronic properties compared to progesterone.

The structural modifications due to fluorination may affect binding affinities to progesterone receptors and metabolic pathways.

Chemical Reactions Analysis

21-Fluoroprogesterone participates in various chemical reactions, particularly those involving enzyme interactions:

  1. Enzymatic Reactions: The fluorinated derivative exhibits altered substrate conversion rates when interacting with enzymes such as CYP17A1 and CYP21A2. These enzymes are critical in steroid metabolism, and studies have shown that fluorination can inhibit or modify their catalytic activity .
  2. Reactivity: The presence of fluorine can influence reactivity patterns, making 21-fluoroprogesterone a valuable compound for studying enzyme kinetics and substrate specificity in steroid biosynthesis.
Mechanism of Action

The mechanism of action for 21-fluoroprogesterone primarily involves its interaction with progesterone receptors:

  • Binding Affinity: Fluorination at the C21 position can enhance or reduce binding affinity to progesterone receptors compared to unmodified progesterone.
  • Biological Activity: Depending on its binding characteristics, 21-fluoroprogesterone may act as an agonist or antagonist, influencing reproductive physiology or cancer cell growth depending on receptor activation status.
Physical and Chemical Properties Analysis

The physical and chemical properties of 21-fluoroprogesterone include:

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.

These properties are critical for its handling in laboratory settings and during formulation for therapeutic use.

Applications

21-Fluoroprogesterone has several scientific applications:

  1. Medical Imaging: As a radiolabeled compound, it is used in PET imaging to visualize progesterone receptor expression in tumors, particularly breast cancer .
  2. Research Tool: It serves as a high-affinity ligand for studying progesterone receptor biology and the effects of hormonal modulation on various physiological processes.
  3. Pharmaceutical Development: The compound is also explored for potential therapeutic applications due to its modified biological activity compared to natural progesterone.
Introduction to 21-Fluoroprogesterone in Molecular Imaging

21-Fluoroprogesterone derivatives represent a specialized class of radiopharmaceuticals engineered for positron emission tomography (PET) imaging of progesterone receptor (PR) expression in vivo. The prototypical compound in clinical use is 21-[¹⁸F]fluorofuranylnorprogesterone (FFNP), developed to address critical limitations in characterizing PR status via conventional biopsy and immunohistochemistry (IHC). Unlike endogenous progesterone, FFNP incorporates the positron-emitting isotope fluorine-18 (¹⁸F) into a norprogesterone backbone, creating a metabolically stable molecule with high binding specificity for PR. This molecular design enables non-invasive quantification of functional PR expression across all tumor sites in a single imaging session, overcoming sampling errors inherent to tissue-based methods [4] [9].

Role of Progesterone Receptors (PR) in Oncology and Endocrinology

Progesterone receptors (nuclear receptor subfamily 3, group C, member 3 or NR3C3) function as ligand-activated transcription factors regulating genes critical to development, reproduction, and cellular homeostasis. In breast cancer biology, PR occupies a pivotal position as a direct transcriptional target of estrogen receptor alpha (ERα). The expression of PR serves as a functional biomarker of intact estrogen signaling, with approximately 75% of ER-positive breast cancers co-expressing PR [3] [9]. Clinically, PR status stratifies patient prognosis and predicts endocrine therapy responsiveness:

Table 1: Progesterone Receptor Isoforms and Functional Characteristics

IsoformMolecular WeightTranscriptional ActivityClinical Significance
PR-B116-120 kDaStrong activatorMediates normal mammary gland development
PR-A94-99 kDaContext-dependent repressorPredominates in ductal carcinoma in situ and invasive lesions; associated with tamoxifen resistance

PR exists as two functionally distinct isoforms transcribed from a single gene: full-length PR-B and N-terminally truncated PR-A. These isoforms exhibit differential expression during mammary gland development and tumorigenesis. Notably, PR-A predominance (PR-A:PR-B ratio >1) is frequently observed in ductal carcinoma in situ (DCIS) and invasive breast carcinomas and predicts increased risk of relapse following tamoxifen therapy [3] [8]. Beyond serving as an ER activity biomarker, PR directly modulates breast cancer pathophysiology through:

  • Stem Cell Expansion: PR-A phosphorylation at Ser294 potently drives cancer stem cell (CSC) expansion, enriching populations with ALDH activity and CD44+/CD24- markers. This contributes to tumor recurrence and therapy resistance [3] [8].
  • Metastatic Regulation: PR-B demonstrates greater efficacy in promoting anchorage-independent growth, a hallmark of metastatic potential [3].
  • Therapeutic Response Prediction: ER+/PR+ tumors exhibit a 75% response rate to first-line endocrine therapy, significantly higher than ER+/PR- tumors (27%) or ER-/PR+ tumors (intermediate response) [4] [9].

Table 2: PR Status and Response to Endocrine Therapy in Breast Cancer

Tumor PhenotypePrevalenceResponse Rate to Endocrine Therapy
ER+/PR+~65%~75%
ER+/PR-~10-15%~27%
ER-/PR+Rare (<5%)Intermediate

Rationale for Radiolabeled Progestins in PET Imaging

Traditional PR assessment via immunohistochemistry (IHC) on biopsy specimens suffers from significant limitations that 21-fluoroprogesterone PET aims to overcome:

  • Spatial Heterogeneity: IHC evaluates PR expression only within the biopsied fragment, potentially missing regional or metastatic variations. FFNP PET provides whole-body PR mapping, capturing receptor heterogeneity across all disease sites [4] [9].
  • Functional Assessment: IHC detects PR protein presence but not its functional status. FFNP uptake requires an intact ligand-binding domain, thereby indicating functional receptor capability [1] [9].
  • Dynamic Receptor Modulation: PR expression is dynamically regulated by estrogen. The "estrogen challenge test" leverages this biology: administration of estrogen (e.g., estradiol) upregulates PR expression in tumors with functional ER. FFNP PET performed pre- and post-challenge quantifies this induction. Remarkably, a phase 2 trial demonstrated a 100% concordance between FFNP signal increase post-estrogen and subsequent response to hormone therapy; patients lacking FFNP increase universally progressed within 6 months [1] [10].
  • Challenges in Specific Subtypes: Invasive lobular carcinoma (ILC) presents diffusely, often evading detection by [¹⁸F]FDG PET. Given near-universal ER/PR positivity in ILC, FFNP PET offers a promising alternative for staging and restaging [6] [9].

Table 3: Clinical Performance of 21-[¹⁸F]FFNP PET in Breast Cancer

Clinical MetricPerformanceStudy Details
Sensitivity (PR+ Tumors)86% (T/N ratio)16 PR+ primary tumors; T/N ratio >1.5 [4]
Correlation with IHC (IDC)r=0.89 (SUVmax vs Allred score)9 IDC lesions; Significant correlation [6]
Prediction of HT Response100% PPV and NPVPost-estrogen challenge FFNP increase vs. decrease [1]

The critical advantage of FFNP lies in its specific binding parameters. It exhibits high affinity for both PR-A and PR-B isoforms (Kd ≈ 1-4 nM) and low nonspecific binding (LogP ≈ 2.9), resulting in a favorable binding selectivity index (BSI) essential for tumor-to-background contrast [2] [4] [10]. Unlike earlier iodinated progestins plagued by high serum protein binding (e.g., to transthyretin), FFNP demonstrates superior pharmacokinetics for imaging [2] [9].

Historical Development of 21-Fluorinated Progesterone Derivatives

The development of 21-fluoroprogesterone tracers reflects decades of iterative optimization to achieve target specificity, metabolic stability, and favorable biodistribution:

  • Early Radiolabeled Progestins (1970s-1980s): Initial efforts focused on iodine-125 or bromine-76 labeled hexestrol derivatives for ER imaging. These compounds suffered from low binding selectivity indexes (BSI) due to high nonspecific binding (NSB) and off-target interactions with serum proteins like transthyretin, rendering them unsuitable for clinical imaging [2]. Progestins labeled with carbon-11 (e.g., 11β-Methoxy-11α-[C-11]methylestradiol) faced limitations due to the isotope's short half-life (20.4 min) [2].
  • Fluorine-18 Chemistry Breakthroughs (1990s): The longer half-life of ¹⁸F (109.8 minutes) and favorable decay characteristics made it ideal for PET radiopharmacy. Early attempts synthesized 21-[¹⁸F]fluoro-16α-ethyl-19-norprogesterone (FENP). While demonstrating PR-specific uptake in animal models, FENP underwent rapid in vivo defluorination in humans, leading to high bone uptake (from free ¹⁸F-) and poor tumor visualization [7]. This highlighted the need for derivatives resistant to metabolic defluorination.
  • Design of FFNP (2000s): To address metabolic instability, Katzenellenbogen, Welch, and collaborators systematically modified the progesterone scaffold. Introducing a furanylmethylidene dioxy group at C16α,17α and shifting from ethyl to norprogesterone configuration yielded 21-[¹⁸F]fluorofuranylnorprogesterone (FFNP). This structure conferred:
  • Enhanced metabolic stability (resistance to defluorination)
  • Preserved high PR binding affinity (RBA ~20-40 relative to progesterone)
  • Reduced lipophilicity (LogD ~2.9), minimizing non-specific bindingPreclinical validation confirmed tumor-specific uptake in PR+ xenografts and low bone uptake [2] [4] [10].
  • Clinical Translation and Validation (2010s-Present): First-in-human studies established FFNP's safety and dosimetry, identifying the gallbladder as the dose-limiting organ (0.113 mGy/MBq) [4]. Semiquantitative analysis using tumor-to-normal breast (T/N) ratios effectively discriminated PR+ from PR- primary tumors (T/N = 2.6 ± 0.9 vs. 1.5 ± 0.3; p=0.001), outperforming standardized uptake value (SUV) metrics [4] [6]. Technical advances enabled reliable production with high molar activity (>185 GBq/μmol), crucial for imaging low-abundance receptors like PR [4] [6]. Current research focuses on integrating FFNP PET/MRI for improved anatomical localization and evaluating the estrogen challenge paradigm in larger trials [5] [6] [10].

Properties

CAS Number

434-18-4

Product Name

21-Fluoroprogesterone

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-(2-fluoroacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C21H29FO2

Molecular Weight

332.5 g/mol

InChI

InChI=1S/C21H29FO2/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h11,15-18H,3-10,12H2,1-2H3/t15-,16-,17-,18+,20-,21-/m0/s1

InChI Key

NWJJZHDRVSKTBB-YFWFAHHUSA-N

SMILES

CC12CCC3C(C1CCC2C(=O)CF)CCC4=CC(=O)CCC34C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)CF)CCC4=CC(=O)CCC34C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CF)CCC4=CC(=O)CC[C@]34C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.